Cas no 1805243-62-2 (Methyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-acetate)

Methyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-acetate 化学的及び物理的性質
名前と識別子
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- Methyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-acetate
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- インチ: 1S/C10H10BrF2NO2/c1-5-4-14-9(10(12)13)6(8(5)11)3-7(15)16-2/h4,10H,3H2,1-2H3
- InChIKey: WJWCDVUSBZOKBU-UHFFFAOYSA-N
- ほほえんだ: BrC1C(C)=CN=C(C(F)F)C=1CC(=O)OC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 253
- トポロジー分子極性表面積: 39.2
- 疎水性パラメータ計算基準値(XlogP): 2.4
Methyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029058895-1g |
Methyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-acetate |
1805243-62-2 | 97% | 1g |
$1,475.10 | 2022-04-01 |
Methyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-acetate 関連文献
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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4. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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David M. Hodgson,Matthew J. Fleming,Zhaoqing Xu,Changxue Lin,Steven J. Stanway Chem. Commun., 2006, 3226-3228
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Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
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Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
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Naresh Shakya,Chandra Pokhrel,Scott D. Bunge,Satyendra Kumar,Brett D. Ellman,Robert J. Twieg J. Mater. Chem. C, 2014,2, 256-271
Methyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-acetateに関する追加情報
Methyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-acetate (CAS No. 1805243-62-2): A Key Intermediate in Modern Pharmaceutical Synthesis
Methyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-acetate, identified by its CAS number 1805243-62-2, is a highly versatile and significant compound in the realm of pharmaceutical chemistry. This pyridine derivative features a unique structural framework that makes it a valuable intermediate in the synthesis of various bioactive molecules. The presence of both bromo and difluoromethyl substituents enhances its reactivity, allowing for diverse chemical modifications that are crucial for developing novel therapeutic agents.
The compound's molecular structure, characterized by a pyridine core with acetic ester functionality, positions it as a pivotal building block in medicinal chemistry. Recent advancements in drug discovery have highlighted the importance of such intermediates, particularly those incorporating halogenated and fluorinated groups. These elements are known to improve metabolic stability, binding affinity, and overall pharmacokinetic properties of drug candidates.
In the context of contemporary pharmaceutical research, Methyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-acetate has been employed in the synthesis of small-molecule inhibitors targeting various biological pathways. For instance, studies have demonstrated its utility in developing kinase inhibitors, which are critical for treating cancers and inflammatory diseases. The bromo substituent facilitates cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of aryl or heteroaryl groups into the molecule. This capability is particularly valuable in constructing complex scaffolds that mimic natural products or known active pharmaceutical ingredients (APIs).
The difluoromethyl group is another key feature that contributes to the compound's appeal in drug design. Difluoromethylation reactions have gained considerable attention due to their ability to enhance lipophilicity and binding interactions with biological targets. Methyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-acetate serves as an excellent precursor for introducing this moiety into drug candidates, thereby improving their pharmacological profiles.
Recent publications have explored the use of this compound in the development of antiviral agents. The pyridine scaffold is a common motif in antiviral drugs, and modifications at the 4-position and 2-position can significantly alter the compound's activity against viral enzymes. For example, researchers have utilized Methyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-acetate to synthesize derivatives that inhibit protease enzymes essential for viral replication. The acetic ester group provides a handle for further functionalization, allowing chemists to explore different pharmacophores and optimize potency.
The synthesis of Methyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-acetate typically involves multi-step organic transformations starting from commercially available pyridine derivatives. Key steps often include bromination at the 4-position, introduction of the difluoromethyl group via metal-catalyzed cross-coupling or electrophilic fluorination, and esterification to yield the final product. Advances in synthetic methodologies have made these processes more efficient and scalable, facilitating its widespread use in industrial settings.
In addition to its role in drug development, this compound has found applications in materials science and agrochemical research. Its unique structural features make it a suitable candidate for designing novel polymers or specialty chemicals with tailored properties. For instance, researchers have investigated its potential as a monomer for synthesizing high-performance polymers that exhibit enhanced thermal stability or mechanical strength.
The growing demand for Methyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-acetate has led to increased interest from chemical suppliers who now offer high-purity grades suitable for sensitive applications. Quality control measures are stringent to ensure consistency and reproducibility across batches, which is crucial for pharmaceutical manufacturing where even minor impurities can impact efficacy and safety.
Future research directions may explore new synthetic routes to this compound that are more environmentally friendly or cost-effective. Green chemistry principles are increasingly being applied to pharmaceutical synthesis, aiming to reduce waste and minimize hazardous reagents. Innovations such as catalytic methods or solvent-free reactions could revolutionize how Methyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-acetate is produced.
In conclusion, Methyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-acetate (CAS No. 1805243-62-2) is a cornerstone intermediate in modern pharmaceutical synthesis. Its unique structural attributes enable diverse chemical modifications that are essential for developing next-generation therapeutics across multiple therapeutic areas. As research continues to uncover new applications and synthetic strategies, this compound will remain a vital tool for chemists and pharmacologists worldwide.
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